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Compound of Interest

Compound Name: Mycolog

Cat. No.: B7812407

Technical Support Center: Mycology Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals prevent and
manage contamination in mycology cell culture studies.

Frequently Asked Questions (FAQSs)

Q1: What are the most common types of contaminants in mycology cell culture?

Al: The most common contaminants are bacteria, molds (filamentous fungi), yeasts, and
mycoplasma.[1][2][3] Viruses and chemical impurities can also be sources of contamination.[2]

[4]
Q2: How can | distinguish between different types of microbial contamination?

A2: Contaminants can often be distinguished by their appearance in the culture medium and
under a microscope.

o Bacteria: Cause turbidity (cloudiness) in the medium, sometimes with a surface film.[2]
Under a microscope, they appear as small, motile rods or cocci. A sudden drop in pH
(medium turning yellow) is also a common indicator.[2][4]

e Yeast: Also cause turbidity. Microscopically, they appear as individual spherical or ovoid
particles, which may be budding.[4]
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» Mold (Filamentous Fungi): Appear as fuzzy or cotton-like growths, which can be white,
grayish, greenish, or black.[1][5][6] Microscopically, they form a network of thread-like
filaments called mycelia.[4]

o Cobweb Mold: This appears as a light grey, wispy, three-dimensional growth that can quickly
cover the substrate. It is often mistaken for mycelium in its early stages.[6][7]

o Orange Bread Mold (Neurospora): This is a fast-growing, bright neon orange mold that can
be difficult to eliminate as its spores can pass through cotton stoppers.[1][5][6]

Q3: What is aseptic technique and why is it crucial?

A3: Aseptic technique is a set of practices and procedures designed to prevent the introduction
of unwanted microorganisms (contamination) into a sterile environment, such as a cell culture.
[8] It is crucial in mycology because fungal cultures are grown in nutrient-rich media that also
support the growth of contaminating bacteria and other fungi.[9] Maintaining a sterile work
environment ensures that your target fungal culture grows without competition or interference
from contaminants.[9]

Q4: Should I routinely use antibiotics and antimycotics in my fungal cultures?

A4: The routine use of antibiotics and antimycotics is a topic of debate. While they can help
prevent bacterial and fungal contamination, some researchers avoid them because they can
mask low-level contamination and may have an effect on the physiology of the cultured fungi.
[10] They are most recommended when establishing primary cultures from non-sterile sources.
[10] If used, they should be added to the medium after it has been autoclaved and cooled.[11]

Q5: How often should I clean and disinfect my cell culture hood and incubator?

A5: Regular and thorough cleaning is critical. The work surface of the biological safety cabinet
(hood) should be disinfected with 70% ethanol before and after each use.[9][12] A more
thorough cleaning of the entire cabinet should be performed on a regular basis. Incubators
should be cleaned and disinfected weekly, including shelves, walls, and the water pan.[4]

Troubleshooting Guides
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Issue 1: My culture medium has turned cloudy
overnight.

¢ Question: What is causing the sudden cloudiness in my culture medium, and what should |
do?

o Answer: Sudden cloudiness, or turbidity, is most often a sign of bacterial contamination.[2]
This is often accompanied by a rapid drop in the pH of the medium, which will cause the
phenol red indicator to turn yellow.[4]

o Immediate Action:

= Visually inspect the culture flask or plate for any signs of film or scum on the surface of
the medium.

= Examine a sample of the medium under a microscope at high magnification (400x or
higher) to look for small, motile bacteria.

= |f bacterial contamination is confirmed, it is best to discard the contaminated culture to
prevent it from spreading to other cultures in the lab.[4]

= Thoroughly disinfect the incubator and biological safety cabinet where the contaminated
culture was handled.[4]

o Preventative Measures:
» Review your aseptic technique to identify and correct any potential breaches in sterility.
» Ensure all media, reagents, and equipment are properly sterilized before use.

» Consider using antibiotics in your media, especially when working with primary cultures.
[10]

Issue 2: | see fuzzy, colored growths in my petri dish.

e Question: There are green and black fuzzy patches in my fungal culture. What are they and
how did they get there?
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» Answer: These are characteristic signs of mold contamination, such as Penicillium (blue-
green) or Aspergillus (black).[1] Mold spores are ubiquitous in the environment and can be
introduced into cultures through the air, on non-sterile equipment, or from personnel.[3]

o Immediate Action:
» Carefully seal the contaminated plate or flask to prevent the dispersal of spores.
» Dispose of the contaminated culture immediately, preferably by autoclaving.

» Thoroughly clean and disinfect the work area and incubator to eliminate any remaining

spores.

o Preventative Measures:

Minimize the time that sterile plates and flasks are open to the environment.[9]

Work in a laminar flow hood or still air box to reduce airborne contamination.[9]

Ensure that all equipment and media are properly sterilized.

Avoid storing cardboard and other cellulose products in the cell culture area, as they
can be a source of fungal spores.[3]

Issue 3: My mycelium is growing very slowly and looks
unhealthy.

e Question: My fungal culture is not growing well, and the mycelium appears thin and stressed.
What could be the problem?

e Answer: Poor growth and an unhealthy appearance can have several causes, including
subtle contamination that is not immediately obvious.

o Possible Causes & Troubleshooting Steps:

= Mycoplasma Contamination: Mycoplasma are very small bacteria that lack a cell wall
and are not visible with a standard light microscope. They can affect cell growth and
metabolism without causing obvious turbidity.[2]
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» Action: Test your culture for mycoplasma using a specific detection kit (e.g., PCR-
based or ELISA). If positive, discard the culture or treat it with specific anti-
mycoplasma agents if the culture is irreplaceable.

» Chemical Contamination: Impurities in the water, media components, or residues from
cleaning agents can be toxic to fungal cells.[2][4]

» Action: Use high-purity water and reagents from reputable suppliers. Ensure all
glassware is thoroughly rinsed after washing.

» Incorrect Media Formulation or pH: The growth medium may not be optimal for the
specific fungal species you are cultivating.

» Action: Double-check the media recipe and ensure the final pH is correct for your
fungus. Fungi generally prefer a slightly acidic pH.[13]

» Incubation Conditions: Improper temperature or humidity can stress the culture.

= Action: Verify that the incubator is set to the correct temperature and that the humidity
is appropriate for your fungal species.

Data Presentation

Table 1: Common Sterilization Methods and Parameters
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. Temperatur . Typical Use
Method Equipment Pressure Duration .
(5 in Mycology
Culture
media,
glassware,
Moist Heat 121°C ) 15-20 surgical
) Autoclave 15 psi ] )
(Autoclaving) (250°F) minutes instruments,
liquid
solutions.[9]
[14]
132°C _ 15-30
15-20 psi )
(270°F) minutes
Empty
glassware,
metal
Dry Heat 160°C )
Dry Heat N/A 2 hours instruments,
Oven (320°F)
heat-stable
powders.[15]
[16][17]
170°C
N/A 1 hour
(340°F)
180°C .
N/A 30 minutes
(356°F)

Table 2: Commonly Used Antibiotics and Antimycotics in Fungal Culture Media
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Agent Target Organism

Typical Working
Concentration

Notes

o Gram-positive
Penicillin )
bacteria

50-100 IU/mL

Often used in
combination with

streptomycin.[10]

) Gram-negative
Streptomycin _
bacteria

50-100 pg/mL

Often used in
combination with

penicillin.[10]

Gram-positive and

A broad-spectrum

Gentamicin Gram-negative 4 pg/mL o
) antibiotic.[18]
bacteria
] Broad-spectrum Inhibits a wide range
Chloramphenicol ] ] 16 pg/mL ]
antibacterial of bacteria.[18]
Can be toxic to some
o ] fungal cultures at
Amphotericin B Fungi and yeast 2.5 pg/mL ) )
higher concentrations.
[10]
Used to isolate
o ) ) pathogenic fungi as it
Cycloheximide Saprophytic fungi 0.5g/L

does not inhibit them.
[11]

Experimental Protocols

Protocol 1: Aseptic Technique for Transferring a Fungal

Culture

Obijective: To transfer a fungal culture from one petri dish to another without introducing

contamination.

Materials:

e Laminar flow hood or still air box
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70% ethanol

Sterile petri dishes with appropriate growth medium

Fungal stock culture

Sterile scalpel or inoculation loop

Alcohol lamp or Bunsen burner

Parafilm or sealing tape

Procedure:

Prepare the Work Area:

o Turn off any fans or air conditioners to minimize air currents.[9]

o Wipe down the interior surfaces of the laminar flow hood or still air box with 70% ethanol.

[9]

o Arrange all necessary materials within the sterile workspace to minimize reaching in and
out.

Personal Hygiene:

o Wash hands thoroughly with soap and water.

o Wear a clean lab coat and sterile gloves. Spray gloves with 70% ethanol.[9][12]
Sterilize Tools:

o If using a metal inoculation loop or scalpel, heat it in the flame of an alcohol lamp or
Bunsen burner until it glows red-hot.[9]

o Allow the tool to cool completely within the sterile workspace before touching any cultures.

Perform the Transfer:
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o Slightly open the lid of the stock culture petri dish, just enough to access the mycelium.

o Use the sterile, cooled tool to cut a small piece of agar containing the fungal mycelium
from the edge of the colony.

o Immediately close the lid of the stock culture dish.
o Slightly open the lid of the new sterile petri dish.

o Place the agar block with the mycelium onto the center of the new medium, mycelium-side
down.

o Gently press the agar block to ensure it makes good contact with the new medium.

o Immediately close the lid of the new petri dish.

e Seal and Incubate:

o Seal the edges of the newly inoculated petri dish with Parafilm or sealing tape to prevent
contamination and drying out.

o Label the dish with the fungal species, date, and any other relevant information.

o Incubate the plate in the appropriate conditions (temperature, light) for your fungal
species.

Protocol 2: Preparation of Sterile Sabouraud Dextrose
Agar (SDA)

Objective: To prepare a common fungal growth medium and sterilize it for use.
Materials:

e Peptone

o Dextrose (Glucose)

e Agar
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» Distilled or deionized water

e Hydrochloric acid (HCI) for pH adjustment

» Autoclavable flasks or bottles

 Stir plate and stir bar

» Autoclave

» Sterile petri dishes or tubes

Procedure:

o Combine Ingredients:
o For 1 liter of SDA, weigh out 10 g of peptone, 40 g of dextrose, and 15 g of agar.[11]
o Add the dry ingredients to approximately 900 mL of distilled water in an autoclavable flask.

e Dissolve and Adjust pH:

o Place the flask on a stir plate with a stir bar and heat gently while stirring to dissolve all the
ingredients completely.

o Allow the medium to cool slightly, then adjust the pH to 5.6 using HCI.[11]
o Bring the final volume to 1 liter with distilled water.

« Sterilization:
o Loosely cap the flask or cover the opening with aluminum foil.

o Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[11] Over-autoclaving can
degrade the components of the media.

e Pouring Plates (if applicable):
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o Allow the autoclaved medium to cool to approximately 45-50°C in a water bath or on the
bench.

o If adding antibiotics, do so at this stage.[11]

o In a sterile laminar flow hood, pour the molten agar into sterile petri dishes, ensuring the
lids are only lifted enough to pour.

o Allow the agar to solidify completely before use or storage.

o Sterility Check:

o Incubate a few uninoculated plates or tubes from each batch at the intended incubation
temperature for several days to ensure the batch is sterile before use.[19]

Visualizations
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Caption: Workflow for Aseptic Fungal Culture Transfer.
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Contamination Suspected
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- Check under microscope
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Caption: Troubleshooting Decision Tree for Contamination.
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Caption: Common Entry Points for Contaminants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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